gamma-Hydroxy bendamustine

Descripción general

Descripción

Gamma-Hydroxy bendamustine is a derivative of Bendamustine, which is an alkylating agent classified into the group of nitrogen mustard analogues . It was designed in the former Germany Democratic Republic in the 1960s and rediscovered in the 1990s . Bendamustine possesses a unique mechanism of action with potential antimetabolite properties, and only partial cross-resistance with other alkylators .

Molecular Structure Analysis

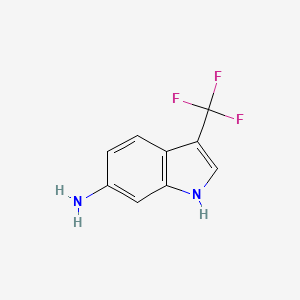

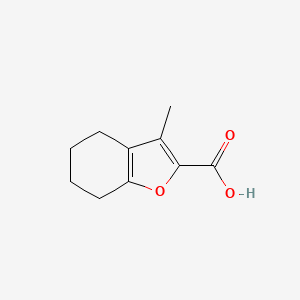

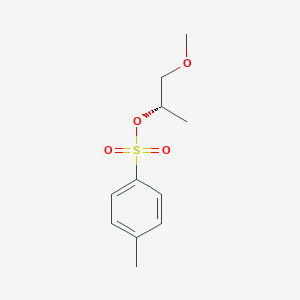

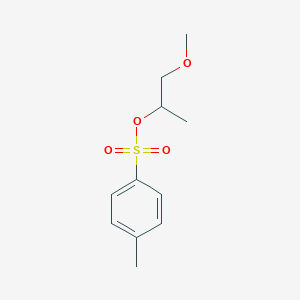

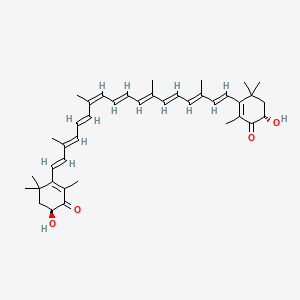

The molecular formula of gamma-Hydroxy bendamustine is C16H21Cl2N3O3 . Its IUPAC name is 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid . The molecular weight is 374.3 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of gamma-Hydroxy bendamustine include a molecular weight of 374.3 g/mol, XLogP3-AA of 1.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 9, Exact Mass of 373.0959969 g/mol, Monoisotopic Mass of 373.0959969 g/mol, Topological Polar Surface Area of 78.6 Ų, Heavy Atom Count of 24, and Formal Charge of 0 .Aplicaciones Científicas De Investigación

Chemotherapeutic Agent

Bendamustine is a water-soluble, bifunctional chemotherapeutic agent that has potential antimetabolite properties . It was designed in 1963 and rediscovered in the 1990s . Its unique mechanism of action and favorable side-effect profile promise a major role in the management of lymphoproliferative disorders .

Treatment of Lymphoproliferative Neoplasms

Bendamustine has been used for the treatment of lymphoproliferative neoplasms . It induces remission in more than three-fourths of patients with rituximab-refractory indolent B cell non-Hodgkin lymphoma (NHL) .

Synergistic Effects with Rituximab

When combined with rituximab in vitro, bendamustine shows synergistic effects against various leukemia and lymphoma cell lines . Clinical trials supporting these results show that bendamustine plus rituximab is highly effective in patients with relapsed-refractory indolent lymphoma .

First-line Treatment Option for Certain Lymphomas

The combination of bendamustine and rituximab has the potential to become a new standard first-line treatment option for patients with follicular lymphoma (FL), mantle cell lymphoma (MCL), and indolent lymphomas .

Treatment of Chronic Lymphocytic Leukemia (CLL)

In 2008, bendamustine was approved in the US for the treatment of chronic lymphocytic leukemia (CLL) .

Treatment of Non-Hodgkin’s Lymphoma (NHL)

Bendamustine was later approved for the treatment of indolent B cell non-Hodgkin’s lymphoma (NHL) .

Drug Monitoring

Sensitive and robust liquid chromatography (LC) methods with fluorescence (FL) detection have been developed for the determination of bendamustine in human plasma and urine . These methodologies were successfully applied to monitoring of bendamustine in a child with cancer treated with bendamustine .

Treatment of Various Malignancies

Clinical trials have focused on the assessment of the optimal dosage, tolerance, and efficacy of bendamustine in various hematological and some solid malignancies, including CLL, NHL, Hodgkin’s disease, multiple myeloma, primary and metastatic brain tumors, small-cell lung cancer sarcomas, and other neoplasms .

Mecanismo De Acción

Target of Action

Gamma-Hydroxy Bendamustine, also known as Bendamustine M3, primarily targets DNA in both active and quiescent cells . It is particularly effective against indolent B-cell non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) .

Mode of Action

Bendamustine M3 is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This unique mechanism of action sets it apart from other alkylating agents .

Biochemical Pathways

The biochemical pathways affected by Bendamustine M3 involve DNA damage stress responses, apoptosis, inhibition of mitotic checkpoints, and induction of mitotic catastrophe . The compound’s ability to form covalent bonds with DNA bases disrupts the normal function of DNA, leading to cell death .

Pharmacokinetics

Bendamustine M3 is produced via the CYP1A2 pathway . The plasma concentration-time profile of Bendamustine follows a triphasic pattern, with a very rapid distribution and intermediate phases followed by a slow terminal decline . The effective half-life is about 40 minutes . Bendamustine m3 and another active metabolite, n-desmethyl-bendamustine (m4), are generally found at low levels relative to the parent compound .

Result of Action

The molecular and cellular effects of Bendamustine M3’s action include DNA damage, disruption of cell cycle progression, and induction of cell death . It has been shown to have a cytotoxic activity similar to the parent compound, Bendamustine .

Action Environment

The action, efficacy, and stability of Bendamustine M3 can be influenced by various environmental factors. For instance, the rate of formation for both Bendamustine M3 and M4 metabolites correlates with the activity of CYP1A2 . Therefore, factors that affect the activity of CYP1A2 could potentially influence the action of Bendamustine M3.

Direcciones Futuras

Bendamustine is now a standard agent for the treatment of CLL, indolent and aggressive B-NHL and T-NHL and HL, as well as MM . It serves as the backbone for the development of novel regimens including new targeted therapies . The optimal dosing and schedule of bendamustine administration is largely undecided and varies among studies . Results of ongoing trials and dose-finding studies will help to further ascertain the optimal place of bendamustine in the management of indolent NHL .

Propiedades

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2N3O3/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24/h2-3,10,14,22H,4-9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYWLSZJZNELNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Hydroxy bendamustine | |

CAS RN |

1138238-08-0 | |

| Record name | gamma-Hydroxy bendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138238080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .GAMMA.-HYDROXY BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5NNC1X8FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

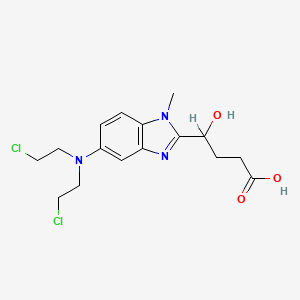

![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)

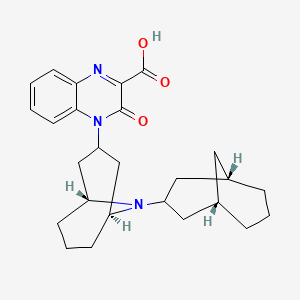

![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)